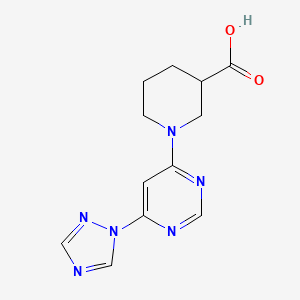

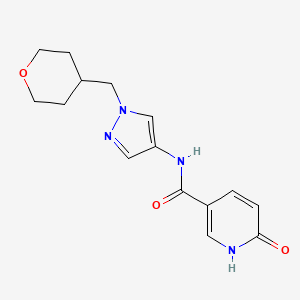

![molecular formula C18H22N4 B2550530 5-methyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900892-95-7](/img/structure/B2550530.png)

5-methyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-methyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine" belongs to the class of pyrazolo[1,5-a]pyrimidines, which are of significant interest due to their diverse pharmacological properties. These compounds have been studied for their potential as anti-mycobacterial agents, anti-inflammatory drugs, antitumor agents, and adenosine receptor antagonists .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by various functionalization steps. For instance, the design and synthesis of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines were reported, with variations in substituents leading to compounds with potent in vitro growth inhibition of Mycobacterium tuberculosis . Another study described the synthesis of pyrazolo[3,4-d]pyrimidine analogues of antitumor agents through palladium-catalyzed C-C coupling reactions . Additionally, facile preparation methods for pyrazolo[4,3-d]pyrimidin-7-ones have been developed, demonstrating the versatility of synthetic approaches for this class of compounds .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is crucial for their biological activity. Structural investigations have shown that the nature of substituents at various positions on the pyrazolo[1,5-a]pyrimidine scaffold significantly affects their affinity and selectivity towards biological targets such as adenosine receptors . For example, small lipophilic residues at the 5-position and a free amino group at position 7 were found to be important for binding to human adenosine receptors .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions that are essential for their functionalization and biological activity. The introduction of different substituents and functional groups can lead to a marked change in pharmacological properties. For instance, the introduction of a longer side chain or the substitution of the phenyl group with a 4-methylphenyl group can significantly alter the anti-inflammatory properties of these compounds . The reactivity of the core structure allows for the generation of a diverse array of derivatives with tailored biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines, such as solubility, stability, and lipophilicity, are important for their pharmacokinetic and pharmacodynamic profiles. Compounds with good microsomal stability and low hERG liability, such as those reported in the anti-mycobacterial study, are promising candidates for drug development . The structural modifications can also influence the ulcerogenic activity, as seen in the study of nonsteroidal anti-inflammatory drugs where certain pyrazolo[1,5-a]pyrimidine derivatives were found to be devoid of ulcerogenic activity .

Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis

The three-component microwave-assisted synthesis method developed for pyrazolo[3,4-d]pyrimidin-4-ones underlines the potential of these compounds in efficient and economical organic synthesis. This process, highlighted by Ng, Tiekink, and Dolzhenko (2022), emphasizes pot- and step-economy, along with chromatography-free product isolation, indicating the compound's applicability in streamlined synthetic pathways (Ng, Tiekink, & Dolzhenko, 2022).

Antimicrobial Applications

A study by El‐Wahab et al. (2015) explored the antimicrobial efficacy of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine derivatives, when incorporated into surface coatings and printing inks. This application demonstrates the potential of these compounds in preventing microbial growth on various surfaces, which could be particularly beneficial in healthcare and food packaging applications (El‐Wahab et al., 2015).

Corrosion Inhibition

Abdel Hameed et al. (2020) focused on the corrosion inhibition properties of pyrazolo[3,4-d]pyrimidine derivatives. Their findings suggest that these compounds could serve as effective corrosion inhibitors, potentially applicable in protecting metal surfaces in industrial environments (Abdel Hameed et al., 2020).

Antimicrobial and Antioxidant Activities

Research by Şener et al. (2017) on diazo dyes derived from pyrazolo[1,5-a]pyrimidine highlighted their significant antimicrobial and antioxidant properties. These compounds showed activity against both Gram-positive and Gram-negative bacteria, as well as fungi, and exhibited antioxidant activities comparable to Vitamin C (Şener et al., 2017).

Ultrasound-Assisted Synthesis and Biological Activity

Kaping et al. (2020) described an ultrasound-assisted synthesis method for pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the versatility of these compounds in medicinal chemistry. The synthesized compounds were also evaluated for their anti-inflammatory and anti-cancer activities, indicating their potential as pharmacological agents (Kaping et al., 2020).

Zukünftige Richtungen

The future directions for “5-methyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine” and its derivatives could involve further exploration of their pharmacological properties and potential applications in medicinal chemistry and material science . The growing wealth of pyrazolo[1,5-a]pyrimidine analog focuses on synthetic strategies in current years .

Eigenschaften

IUPAC Name |

5-methyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4/c1-12(2)10-19-17-9-14(4)21-18-16(11-20-22(17)18)15-7-5-13(3)6-8-15/h5-9,11-12,19H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXNOQZHEVULOKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCC(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

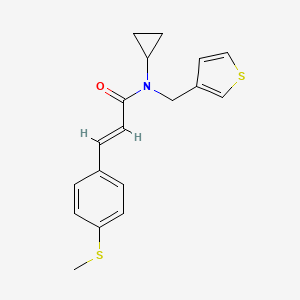

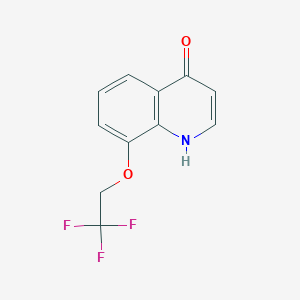

![(4-(dimethylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2550448.png)

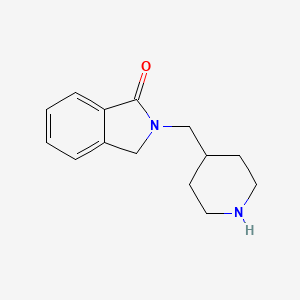

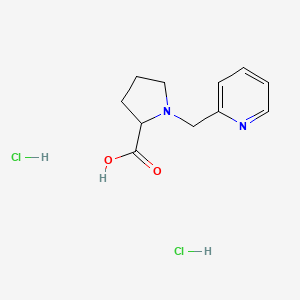

![4-chloro-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2550451.png)

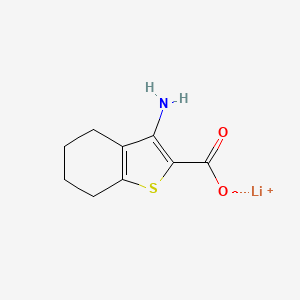

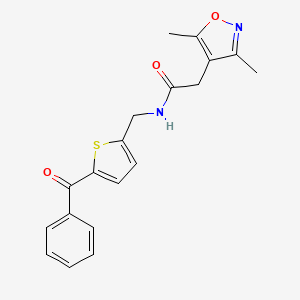

![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2550452.png)

![4-(5-{[(4-chloro-2-methylphenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)-N-methylbenzamide](/img/structure/B2550456.png)

![5-(3-chloro-4-methylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2550459.png)

![(2R)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2550464.png)